N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a synthetic heterocyclic molecule featuring a complex tricyclic core structure (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene) with multiple functional groups. Key substituents include:
- 11-(hydroxymethyl): A polar hydroxymethyl group enhancing solubility and hydrogen-bonding capacity.
- 14-methyl and 5-(4-methylphenyl): Methyl groups that influence steric bulk and electronic properties.
Its structural features align with synthetic analogs of natural product-inspired scaffolds, as seen in chemography studies of NP-like compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-7-9-17(10-8-15)25-31-26-20(11-19-18(13-33)12-29-16(2)24(19)35-26)27(32-25)36-14-23(34)30-22-6-4-3-5-21(22)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBQAIJTSUVQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure
The compound features a chlorophenyl group and a triazatricyclo structure that may contribute to its biological activity. The presence of hydroxymethyl and sulfanyl groups enhances its potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial activity : Many derivatives of chlorophenyl compounds have shown effectiveness against various bacterial and fungal strains.
- Anticancer properties : Some structurally related compounds have been evaluated for their ability to inhibit cancer cell proliferation.
- Enzyme inhibition : Compounds with triazole rings are known to act as enzyme inhibitors in various biochemical pathways.
Antimicrobial Activity
A study evaluated the antibacterial and antifungal efficacy of related thiazole derivatives synthesized from chlorophenyl compounds. The results indicated moderate to good activity against several strains including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
In vitro studies on similar compounds demonstrated significant cytotoxic effects on various cancer cell lines. For instance, derivatives containing the triazole moiety were noted for their ability to induce apoptosis in cancer cells .
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor of key enzymes involved in disease processes. Preliminary studies indicate that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to test the antibacterial properties of synthesized thiazole derivatives related to the target compound. The results showed that certain derivatives exhibited significant inhibition against Bacillus megaterium and Micrococcus spp., with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on anticancer activity, derivatives were tested against human breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents .
Data Tables
| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antibacterial | KJB-3 | 100 | - |
| Antibacterial | KJB-8 | 150 | - |
| Anticancer (MCF-7) | KJB-15 | - | 0.5 |
| Enzyme Inhibition | KJB-43 | - | - |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Note: Predicted values are illustrative based on substituent trends.
Pharmacophoric Features and Bioactivity
The tricyclic core serves as a rigid scaffold for pharmacophore development:
- Hydroxymethyl group : Critical for hydrogen bonding with target proteins (e.g., kinases or GPCRs).
- Thioacetamide linker : Enhances conformational flexibility and sulfur-mediated interactions.
- Chlorophenyl group : May contribute to hydrophobic pocket binding.
Comparisons with marine actinomycete-derived natural products (e.g., salternamides) highlight shared tricyclic motifs, though natural products often exhibit hydroxyl or glycosyl groups absent in synthetic variants .
Analytical Techniques for Dereplication and Comparison
- Molecular Networking (LC/MS) : Fragmentation patterns (MS/MS) differentiate the target compound from analogues. For instance, the 4-methylphenyl variant shows distinct [M+H]+ ion clusters compared to the 4-methoxyphenyl analogue (cosine score < 0.8) .
- Crystallographic Refinement (SHELXL) : X-ray structures of analogues (e.g., methoxy variant) reveal conformational differences in the tricyclic core, validated using SHELX software .
Research Findings and Implications
- Chemical Space Mapping : The compound occupies a region of NP-like synthetic chemical space, sharing features with ZINC library compounds (e.g., ZINC97986829). Its scaffold is distinct from true natural products but retains “pseudo-NP” characteristics amenable to medicinal chemistry optimization .
- Synthetic Accessibility : The thioacetamide linkage and tricyclic core enable modular synthesis, allowing rapid generation of analogues for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
